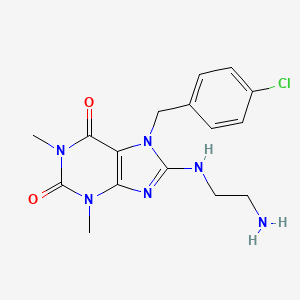

8-((2-aminoethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(2-aminoethylamino)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O2/c1-21-13-12(14(24)22(2)16(21)25)23(15(20-13)19-8-7-18)9-10-3-5-11(17)6-4-10/h3-6H,7-9,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFGVOJBKWJUFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((2-aminoethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: CHClNO

- Molecular Weight: 320.80 g/mol

- Boiling Point: Approximately 590.1 °C (predicted) .

- Density: 1.47 g/cm³ (predicted) .

Pharmacological Effects

The compound exhibits a range of biological activities, primarily linked to its interaction with various receptors and enzymes:

- Antitumor Activity: Studies have shown that purine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the inhibition of nucleic acid synthesis and interference with signaling pathways critical for cell survival .

- Antimicrobial Properties: Research indicates that compounds similar to this purine derivative possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating significant inhibitory effects .

The biological activity of this compound can be attributed to several mechanisms:

- Adenosine Receptor Modulation: The compound may act as an agonist or antagonist at adenosine receptors, influencing various physiological processes such as inflammation and immune response.

- Inhibition of Enzymatic Activity: Similar compounds have been reported to inhibit enzymes involved in nucleotide metabolism, which can lead to decreased cellular proliferation in tumors .

Case Study 1: Antitumor Efficacy

In a study published in Molecular Pharmacology, researchers evaluated the antitumor effects of various purine derivatives, including this compound. The results indicated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this purine derivative against several pathogenic bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Table 1: Antimicrobial Activity of Purine Derivatives

| Bacteria | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Bacillus subtilis | 16 | 8 |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 8-((2-aminoethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is , with a molecular weight of approximately 362.81 g/mol. The compound features a purine core substituted with a chlorobenzyl group and an aminoethyl chain, which contributes to its diverse reactivity and biological interactions .

Chemistry

In the field of chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The introduction of the chlorobenzyl group can enhance the reactivity of the purine core, facilitating various synthetic transformations .

Biological Research

Biologically, this compound is studied for its potential as a biochemical probe. It interacts with various biological targets such as enzymes and receptors, making it useful for investigating cellular processes and signaling pathways. Research indicates that compounds with similar structures can modulate biological activities relevant to cancer and other diseases .

Medical Applications

The compound is being explored for therapeutic applications due to its ability to modulate biological targets. Preliminary studies suggest it may have potential in treating conditions like cancer or neurological disorders by influencing specific signaling pathways within cells .

Case Study: Anticancer Activity

A study investigated the anticancer properties of purine derivatives similar to this compound. The results indicated that these derivatives could inhibit tumor growth in vitro by targeting specific cancer cell lines.

Industrial Applications

In industry, this compound may find applications in developing new materials or acting as a catalyst in chemical reactions. Its unique properties can enhance the performance of materials in various industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Findings :

Substitution at Position 8: The 2-aminoethylamino group in the target compound contrasts with pyridinyloxy (3m) or hydroxyethylamino (5) substituents. Pyridinyloxy groups (e.g., 3m) eliminate caffeine-like CNS stimulation but retain analgesic effects, suggesting position 8 modifications can decouple bioactivity . In antidiabetic drug intermediates (e.g., compound 6), basic amines (e.g., piperidinyl) at position 8 enhance binding to dipeptidyl peptidase-4 (DPP-4) .

Substitution at Position 7: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to 4-methylbenzyl (compound in ) or butynyl (compound 5). This may influence tissue distribution but requires validation .

Biological Implications: Hydrophilic groups (e.g., hydroxyethylamino in compound 5) improve aqueous solubility, critical for oral bioavailability . The 3-aminopiperidinyl group in compound 6 demonstrates the importance of cyclic amines in enzyme inhibition, a feature absent in the target compound .

Q & A

Basic Research Question

- C7 Modifications : Substitution with 4-chlorobenzyl (as in the target compound) enhances lipophilicity and receptor binding, while hydrophilic groups like hydroxyethyl reduce metabolic stability .

- C8 Modifications : Aminoethylamino groups improve water solubility via hydrogen bonding, whereas nitro or chloro substituents increase electrophilicity, impacting reactivity in downstream functionalization .

How can factorial design optimize reaction conditions for synthesizing this compound?

Advanced Research Question

Factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. For example:

- A 2³ factorial design (temperature: 60°C vs. 80°C; solvent: DMF vs. acetonitrile; catalyst: 0.1 eq vs. 0.2 eq) identifies optimal yield conditions.

- Response surface methodology (RSM) refines interactions between variables, minimizing byproduct formation . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to predict optimal parameters .

How should researchers resolve contradictions in spectral data or reproducibility issues across synthetic batches?

Advanced Research Question

- Data Reconciliation : Compare FTIR and NMR spectra across batches to detect impurities (e.g., unreacted starting materials at δ 7.2–7.5 ppm in ¹H NMR) .

- Mechanistic Analysis : Use LC-MS/MS to track intermediates and identify side reactions (e.g., hydrolysis of the chloroethyl group in acidic conditions) .

- In Silico Validation : Density functional theory (DFT) calculations predict vibrational frequencies and NMR shifts, cross-validating experimental data .

What computational strategies enhance the design of covalent inhibitors or prodrugs based on this purine scaffold?

Advanced Research Question

- Covalent Docking : Tools like CovaDOTS model Michael acceptor sites (e.g., α,β-unsaturated carbonyl groups) to predict binding with cysteine residues in target enzymes .

- Reaction Path Search : Quantum chemical methods (e.g., Gaussian) simulate transition states for functional group additions, guiding regioselective modifications .

- ADMET Prediction : Machine learning models (e.g., SwissADME) optimize logP and polar surface area to balance permeability and solubility .

How do solvent and catalyst choices impact the regioselectivity of substitutions on the purine core?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring C8 over C7 functionalization .

- Catalyst Screening : Pd/C or CuI catalysts promote Ullmann-type couplings for aryl group introductions, while enzymatic catalysts (e.g., lipases) improve enantioselectivity in chiral analogs .

What methodologies validate the compound’s stability under physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), heat (40–60°C), and UV light, monitoring degradation via HPLC.

- Metabolic Stability Assays : Liver microsome incubations (human/rat) quantify CYP450-mediated oxidation, identifying labile sites (e.g., N-demethylation at C1/C3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.